molecular formula C13H12N2OS B2402150 4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 278782-13-1

4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide

Cat. No. B2402150
CAS RN: 278782-13-1
M. Wt: 244.31
InChI Key: KFGFRPWZQKMMNV-UHFFFAOYSA-N
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Description

“4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide” is a chemical compound used for proteomics research . Its molecular formula is C13H12N2OS and its molecular weight is 244.31 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Different synthesis methods have been explored, such as the reduction of 2,3-Dihydronaphtho[1,2-b]thiophene 1-oxides to form naphtho[1,2-b]thiophenes (Fedorov, Anisimov, & Viktorova, 1989).
  • Formation of Derivatives : The compound has been used to create various derivatives, such as fused thiophene and thienopyrimidine derivatives for antiviral activities (Rashad et al., 2010).

Applications in Polymer and Material Science

  • Conducting Polymers : Studies have shown its utility in forming conducting polymers, such as poly(naphtho)[2,3-c]thiophene, with potential applications in electronics (Ikenoue, 1990).

Biological Applications

  • Antiviral Properties : Some derivatives have shown effectiveness against the H5N1 virus, indicating potential uses in developing antiviral treatments (Rashad et al., 2010).
  • Cytotoxic Evaluation : Acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione were studied for cytotoxicity, suggesting its relevance in cancer research (Gomez-Monterrey et al., 2011).

Catalytic Applications

  • Catalysis : Research has been conducted on using the compound as a catalyst in chemical reactions, like cyclocondensation reactions (Ghashang, 2017).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in proteomics research , suggesting potential interactions with proteins.

Mode of Action

A related compound has been used as a sensor to identify in³⁺ and fe³⁺ ions through fluorescence . This suggests that 4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide might interact with its targets in a similar manner, leading to changes that can be detected via fluorescence.

Result of Action

The related compound’s ability to act as a sensor for in³⁺ and fe³⁺ ions suggests that it may induce detectable changes at the molecular level .

properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)17-11/h1-4,7H,5-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGFRPWZQKMMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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